1-[3-(4-methylphenoxy)propyl]-2-(thiophen-2-yl)-1H-benzimidazole
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Overview
Description
1-[3-(4-METHYLPHENOXY)PROPYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of a benzodiazole core, substituted with a thiophene ring and a 4-methylphenoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-METHYLPHENOXY)PROPYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodiazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative of thiophene and a halogenated benzimidazole intermediate.
Attachment of the 4-Methylphenoxypropyl Group: This step can be accomplished through an etherification reaction, where the benzimidazole-thiophene intermediate is reacted with 4-methylphenoxypropyl bromide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-METHYLPHENOXY)PROPYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzodiazole core or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-[3-(4-METHYLPHENOXY)PROPYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-[3-(4-METHYLPHENOXY)PROPYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-(2-pyridyl)benzimidazole share a similar core structure but differ in their substituents.
Thiophene-Containing Compounds: Compounds such as 2-thiophenecarboxaldehyde and 2-thiophenemethanol have the thiophene ring but lack the benzimidazole core.
Uniqueness: 1-[3-(4-METHYLPHENOXY)PROPYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of a benzimidazole core, a thiophene ring, and a 4-methylphenoxypropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H20N2OS |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-[3-(4-methylphenoxy)propyl]-2-thiophen-2-ylbenzimidazole |
InChI |
InChI=1S/C21H20N2OS/c1-16-9-11-17(12-10-16)24-14-5-13-23-19-7-3-2-6-18(19)22-21(23)20-8-4-15-25-20/h2-4,6-12,15H,5,13-14H2,1H3 |
InChI Key |
PLTJJUVZESGSDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4=CC=CS4 |
Origin of Product |
United States |
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